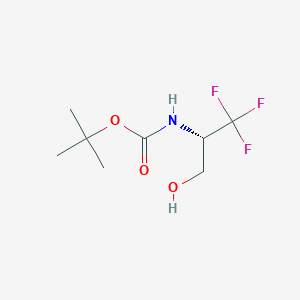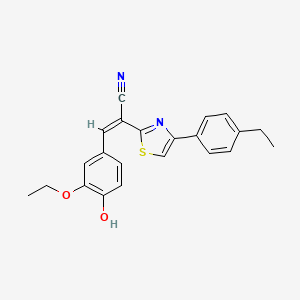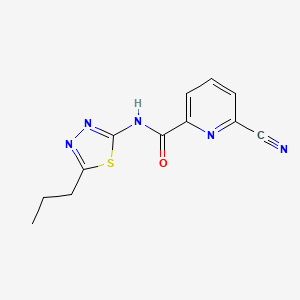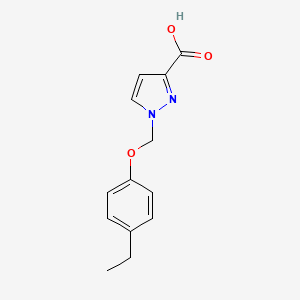
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a useful research compound. Its molecular formula is C8H14F3NO3 and its molecular weight is 229.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structures and Hydrogen-Bond Connectivity
Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate and its derivatives have been studied for their molecular structures, showcasing how variations in substituents influence hydrogen-bond connectivity. Research reveals that despite substituent variations, these compounds exhibit consistent intermolecular O—H···O and N—H···O hydrogen-bond patterns, forming two-dimensional layers of molecules. This property underscores their potential in creating layered molecular structures, pivotal in the field of material science and crystal engineering (Howie et al., 2011).
Synthetic Applications and Biological Activity
The compound serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), demonstrating its utility in pharmaceutical research and development. A rapid synthetic method for producing such intermediates, with high yields, indicates its critical role in streamlining drug synthesis processes (Zhao et al., 2017).
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to the focal compound, have been identified as N-(Boc) nitrone equivalents. These compounds, prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrate versatility as building blocks in organic synthesis, especially in reactions with organometallics to yield N-(Boc)hydroxylamines. Their ease of preparation and transformation into valuable organic intermediates highlight their significance in synthetic organic chemistry (Guinchard et al., 2005).
Enantioselective Synthesis
The compound's derivatives have been employed in enantioselective syntheses, such as the creation of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This process involves a key iodolactamization step, proving its utility in generating potent CCR2 antagonists. The ability to synthesize such intermediates enantioselectively is crucial for developing stereochemically complex pharmaceuticals (Campbell et al., 2009).
Safety and Hazards
作用機序
Target of Action
Tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, also known as tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate or Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate, is a carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes like acetylcholinesterase . .
Mode of Action
Carbamates, in general, are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .
Biochemical Pathways
Carbamates can affect various biochemical pathways due to their broad range of targets. For instance, they can impact the cholinergic system by inhibiting acetylcholinesterase . This can disrupt normal nerve signal transmission, affecting numerous physiological processes.
Result of Action
Carbamates can cause a range of effects due to their inhibition of acetylcholinesterase, leading to overstimulation of muscles and glands .
生化学分析
Biochemical Properties
The role of “tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate” in biochemical reactions is primarily as a protecting group for amines . It interacts with enzymes, proteins, and other biomolecules during the synthesis of complex molecules . The nature of these interactions typically involves the formation of a carbamate linkage, which can be selectively cleaved under specific conditions .
Cellular Effects
The effects of “this compound” on cells and cellular processes are largely related to its role in the synthesis of complex biomolecules . It can influence cell function by enabling the selective modification of proteins and other biomolecules . The specific impact on cell signaling pathways, gene expression, and cellular metabolism would depend on the context of its use and the specific biomolecules it is used to modify .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its reaction with amines to form a carbamate linkage . This reaction is typically facilitated by an enzyme or catalyst . The carbamate linkage can then be selectively cleaved under acidic conditions or heat, leading to the release of the protected amine .
Temporal Effects in Laboratory Settings
The temporal effects of “this compound” in laboratory settings are related to its stability and reactivity . It is generally stable under normal storage conditions . It can react with amines to form a carbamate linkage, and this reaction can be reversed under specific conditions .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of “this compound” in animal models .
Metabolic Pathways
The metabolic pathways involving “this compound” are primarily related to its role as a protecting group for amines . It can be incorporated into complex biomolecules through the formation of a carbamate linkage, and this linkage can be selectively cleaved during subsequent steps of the metabolic pathway .
特性
IUPAC Name |
tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJICTSWXPIQIQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)

![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)
![ethyl 2-{2-[(1-{2-[(3,4-dimethoxyphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2492498.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)
![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2492504.png)

![(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2492506.png)

![N-(4-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2492509.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)
